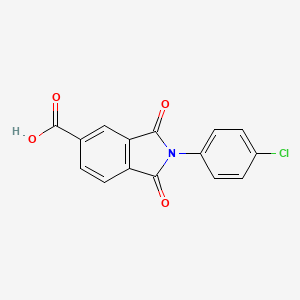

2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound’s systematic IUPAC name is 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid . Its CAS Registry Number is 285552-81-0 , a unique identifier for chemical databases and regulatory documentation.

| IUPAC Name | CAS Number |

|---|---|

| 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | 285552-81-0 |

Alternative Chemical Designations and Trivial Names

Alternative nomenclature includes:

- 2-(4-Cl-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (abbreviated structural form).

- 1,3-Dioxo-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (rearranged substituent emphasis).

No trivial names are reported in peer-reviewed literature.

Molecular Formula and Weight Calculations

The molecular formula is C₁₅H₈ClNO₄ , derived from:

- C₁₅ : 15 carbon atoms (isoindole core + 4-chlorophenyl group).

- H₈ : 8 hydrogen atoms.

- Cl : Single chlorine substituent on the phenyl ring.

- NO₄ : Nitrogen and oxygen atoms from the dioxo and carboxylic acid groups.

| Component | Atomic Count | Contribution to Molecular Formula |

|---|---|---|

| Isoindole core | C₇H₄NO₂ | C₇H₄NO₂ |

| 4-Chlorophenyl | C₆H₄Cl | C₆H₄Cl |

| Carboxylic acid | COOH | COOH |

| Total | C₁₅H₈ClNO₄ |

The molecular weight is 301.68 g/mol , calculated as: $$ \text{C (12.01) × 15} + \text{H (1.01) × 8} + \text{Cl (35.45)} + \text{N (14.01)} + \text{O (16.00) × 4} = 301.68 \, \text{g/mol} $$.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHFPPONXAFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst can yield the desired isoindole derivative. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives with similar structures to this compound showed promising activity against breast cancer cells, suggesting potential for further development in anticancer therapies .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have revealed that it possesses activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science Applications

1. Organic Electronics

The unique electronic properties of isoindole derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a p-type semiconductor has been explored in various research studies.

Case Study : Research published in Advanced Materials highlighted the use of isoindole derivatives in enhancing the efficiency of OLEDs. The incorporation of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid into device architectures improved charge transport and luminescence properties.

Toxicological Assessment

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Toxicological studies are essential to evaluate its potential adverse effects.

Data Table: Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

- 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-3-carboxylic acid

- 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Comparison: While these compounds share a similar core structure, the position of the carboxylic acid group can influence their chemical reactivity and biological activity. The unique arrangement of functional groups in 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid may confer distinct properties, making it suitable for specific applications .

Biological Activity

2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the class of phthalimides, which are aromatic heterocyclic compounds. This compound exhibits significant biological activity, particularly as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. The following sections will detail its biological activity, including mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

The molecular structure of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is characterized by the presence of a chloro-substituted phenyl group and a dioxoisoindole moiety. The chemical formula is with a molecular weight of approximately 360.815 g/mol.

Research indicates that this compound acts primarily as an inhibitor of heparanase , with several derivatives demonstrating potent inhibitory effects. For example, derivatives such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating high selectivity over human beta-glucuronidase .

Biological Activity Overview

The biological activities associated with this compound include:

1. Anticancer Properties

- Inhibition of heparanase has been linked to reduced tumor growth and metastasis in various cancer models.

- Compounds derived from this structure have shown promising results in inhibiting cancer cell motility and proliferation.

2. Anti-Angiogenic Effects

- The ability to inhibit heparanase contributes to anti-angiogenic properties, which prevent the formation of new blood vessels that tumors need for growth.

3. Selectivity and Safety

- The compounds exhibit high selectivity for target enzymes, minimizing off-target effects and enhancing their therapeutic potential.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

| Study | Compound | IC50 (nM) | Biological Effect |

|---|---|---|---|

| 9c | 200–500 | Heparanase inhibition | |

| Thalidomide analogues | Varies | Growth inhibition in liver cancer cells | |

| Marine Phenolics | Varies | Antioxidant and anticancer effects |

These studies demonstrate the versatility of isoindole derivatives in targeting multiple pathways associated with cancer progression.

Research Findings

The research surrounding 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has led to several key findings:

- Inhibition Mechanism : The compound's interaction with heparanase involves binding at specific active sites that prevent substrate access.

- Potential Therapeutic Applications : Given its properties, this compound may serve as a foundation for developing new anticancer therapies targeting heparanase-related pathways.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-1,3-dioxo-isoindole-5-carboxylic acid?

Answer:

The compound is typically synthesized via condensation reactions involving substituted indole precursors. A common method involves refluxing a 3-formyl-indole-2-carboxylic acid derivative with a thiazolidinone or aminothiazole in acetic acid with sodium acetate as a catalyst. For example:

- Step 1: React 3-formyl-1H-indole-2-carboxylic acid with 2-thioxo-thiazolidin-4-one in acetic acid under reflux (2.5–3 h).

- Step 2: Filter the precipitate and recrystallize from acetic acid/DMF mixtures to purify .

Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazolidinone) and reaction time optimization to minimize byproducts.

Basic: How is the purity and structural identity of this compound validated?

Answer:

Analytical validation involves:

- HPLC or LC-MS to confirm purity (>95% as per supplier catalogs) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the 4-chlorophenyl and carboxylic acid groups.

- Melting point analysis (mp ~256–259°C for analogous isoindole derivatives) .

Advanced labs may use single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for related thiazole-isoindole hybrids .

Advanced: How do substituents (e.g., chloro vs. hydroxy groups) influence the compound’s reactivity or bioactivity?

Answer:

Substituent effects are critical in structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity, improving binding to enzymatic targets (e.g., shikimate dehydrogenase inhibition, ΔG = −104.27 kcal/mol) .

- Hydroxyl groups (e.g., 3- or 4-hydroxyphenyl analogs) increase solubility but may reduce metabolic stability due to hydrogen bonding .

Comparative studies require docking simulations (AutoDock/Vina) and enzyme inhibition assays (IC₅₀ measurements) to quantify effects .

Advanced: What experimental strategies mitigate challenges in isolating the carboxylic acid moiety during synthesis?

Answer:

The carboxylic acid group is prone to side reactions (e.g., esterification). Mitigation strategies include:

- Low-temperature recrystallization (e.g., from acetic acid/water mixtures) to preserve acidity .

- Protecting group chemistry : Use tert-butyl esters during synthesis, followed by acidic deprotection (e.g., TFA/CH₂Cl₂) .

- pH-controlled extraction : Adjust reaction mixtures to pH 2–3 to precipitate the free acid form .

Advanced: How is this compound utilized in enzyme inhibition studies, and what controls are essential?

Answer:

The compound exhibits inhibitory activity against shikimate dehydrogenase (SDH), a target in plant growth regulation. Key steps:

- In vitro assays : Use recombinant SDH with NADPH/NADP⁺ monitoring at 340 nm.

- Positive controls : 6-Nitroquinazoline-2,4-diol (NQD, ΔG = −94.92 kcal/mol) .

- Negative controls : Include vehicle-only (DMSO) and scrambled analogs (e.g., methyl ester derivatives) to rule out nonspecific effects.

Dose-response curves (1–100 µM) and Lineweaver-Burk plots are used to determine inhibition kinetics .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirm carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for isoindole ring) and chloro-phenyl substituents (δ 7.4–7.6 ppm) .

- HRMS : Exact mass verification (e.g., [M+H]⁺ for C₁₅H₉ClNO₅: calc. 310.0145, obs. 310.0148) .

Advanced: How can computational methods aid in optimizing this compound’s bioactivity?

Answer:

- Molecular docking : Predict binding poses with SDH (PDB: 3Q5L) using AutoDock Vina. Focus on interactions with Arg73 and Asp107 residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives with improved potency.

- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for bioavailability .

Basic: What are the storage and handling recommendations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.